

Predicted pKa value of O-(3-Chloroallyl)hydroxylamine

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Compound of Interest

Compound Name: O-(3-Chloroallyl)hydroxylamine

Cat. No.: B154111

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An In-depth Technical Guide on the Predicted pKa of **O-(3-Chloroallyl)hydroxylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive analysis of the predicted pKa value of **O-(3-Chloroallyl)hydroxylamine**, an important reagent in organic synthesis. We delve into the structural factors governing its acidity, compare it with related compounds, and outline the computational and experimental methodologies for pKa determination. This guide serves as a technical resource for researchers utilizing this compound in medicinal chemistry and other scientific endeavors.

Introduction to O-(3-Chloroallyl)hydroxylamine

O-(3-Chloroallyl)hydroxylamine, with the Chemical Abstracts Service (CAS) number 87851-77-2, is a hydroxylamine derivative featuring a 3-chloroallyl group attached to the oxygen atom. [1] Its unique structure makes it a valuable intermediate in the synthesis of various organic molecules, including those with potential applications in the pharmaceutical and agricultural sectors. [1] Understanding its ionization state at physiological pH is paramount for predicting its behavior in biological systems, making its pKa value a subject of significant interest.

The pKa of a molecule describes its tendency to donate or accept a proton. For a compound like **O-(3-Chloroallyl)hydroxylamine**, the relevant pKa is that of its conjugate acid, where the nitrogen atom of the hydroxylamine group is protonated. A lower pKa value for the conjugate acid corresponds to a weaker base.

Predicted pKa Value

The pKa of a compound can be estimated using various computational algorithms that analyze the molecule's structure and electronic properties. These predictions are valuable for preliminary assessments before a compound is synthesized or when experimental determination is challenging.

One computationally predicted pKa value for **O-(3-Chloroallyl)hydroxylamine** is 3.80 ± 0.70 . [1] This value indicates that **O-(3-Chloroallyl)hydroxylamine** is a significantly weaker base than simple amines or even the parent hydroxylamine molecule.

Data Summary

For comparative purposes, the predicted pKa of **O-(3-Chloroallyl)hydroxylamine** is presented alongside the experimental pKa of its parent compound, hydroxylamine.

Compound	Predicted pKa (Conjugate Acid)	Experimental pKa (Conjugate Acid)
O-(3-Chloroallyl)hydroxylamine	3.80 ± 0.70 [1]	Not available
Hydroxylamine (NH ₂ OH)	-	5.94 - 6.03[2][3]

Structural Factors Influencing Acidity

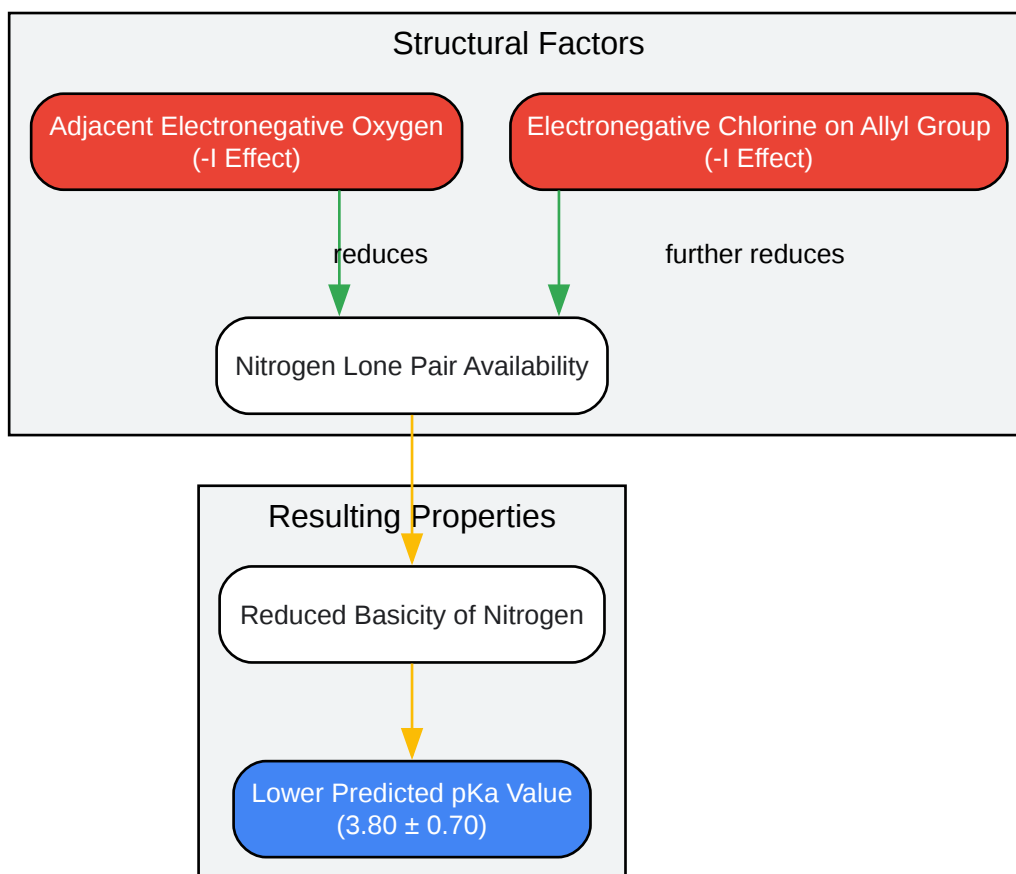
The predicted pKa value of **O-(3-Chloroallyl)hydroxylamine** is a direct consequence of its molecular structure. The interplay of inductive and resonance effects governs the electron density on the nitrogen atom, which in turn determines its basicity.

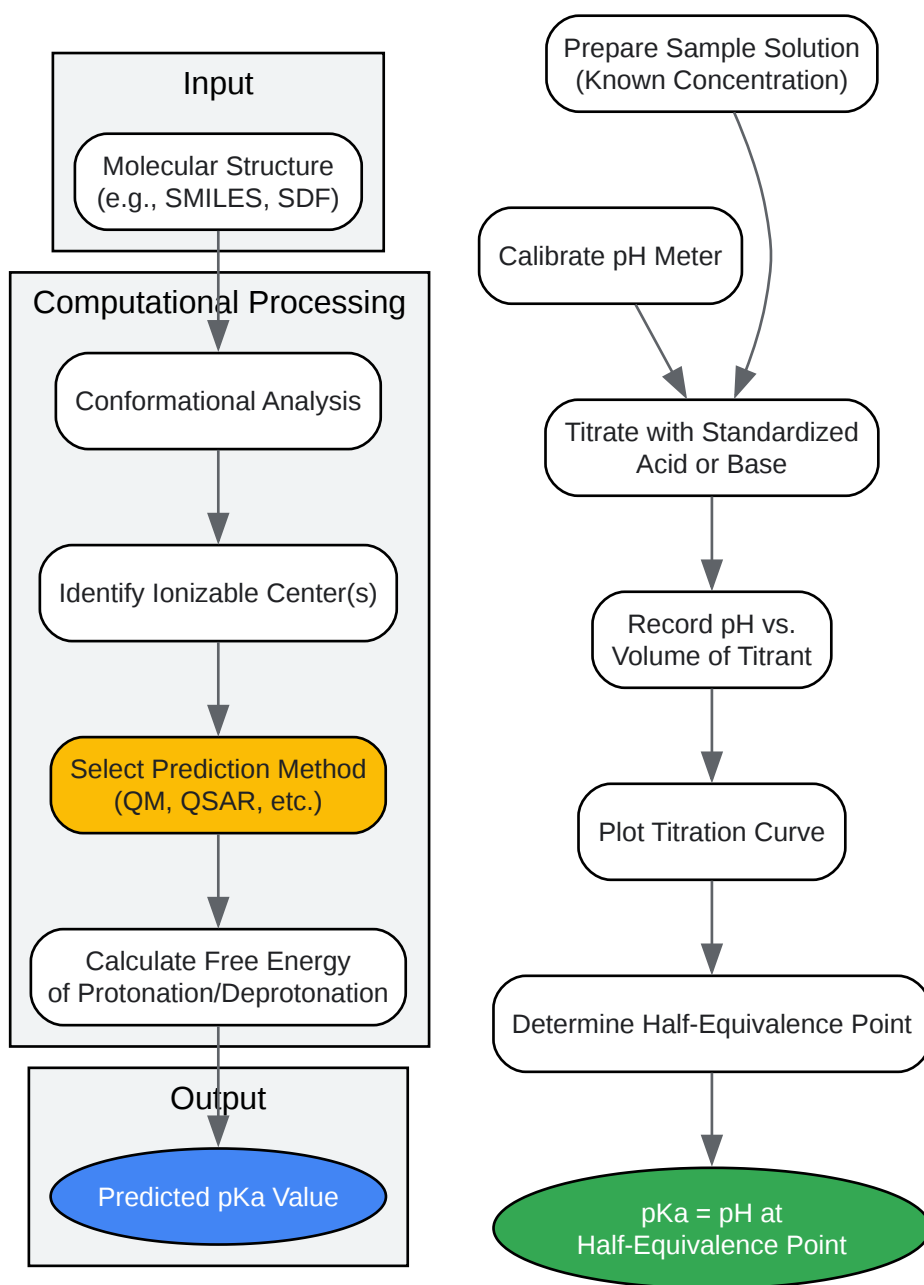
- **The Hydroxylamine Moiety:** The oxygen atom adjacent to the nitrogen in the hydroxylamine group is highly electronegative. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduces the availability of the

nitrogen's lone pair to accept a proton, making hydroxylamine a weaker base than ammonia. This is reflected in the pKa of protonated hydroxylamine (~6.0) being much lower than that of the ammonium ion (~9.2).^[4]

- The O-(3-Chloroallyl) Substituent:
 - Alkylation Effect: The substitution of the hydroxyl hydrogen with an alkyl group (in this case, the 3-chloroallyl group) further decreases the basicity.^[5]
 - Inductive Effect of Chlorine: The key feature of the substituent is the chlorine atom. As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the three-carbon chain to the oxygen and, subsequently, to the nitrogen atom. This further depletes the electron density on the nitrogen, significantly reducing its basicity and thereby lowering the pKa of the conjugate acid.

The logical relationship of these influencing factors is depicted in the diagram below.





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